4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate
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Overview
Description
4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate is a complex organic compound that features a benzodiazole moiety, a sulfanyl group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted benzoates .
Scientific Research Applications
Medicinal Chemistry: The compound’s benzodiazole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials, including polymers and nanomaterials.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The benzodiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol: This compound shares the benzodiazole moiety but lacks the sulfanyl and alkyne groups.
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: This compound features a triazole ring instead of a benzodiazole ring.
Clemizole: An antihistaminic agent with a similar benzodiazole structure.
Uniqueness
The uniqueness of 4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate lies in its combination of a benzodiazole moiety, a sulfanyl group, and an alkyne group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H19BrN2O2S |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)sulfanylbut-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C25H19BrN2O2S/c26-21-14-12-20(13-15-21)24(29)30-16-6-7-17-31-25-27-22-10-4-5-11-23(22)28(25)18-19-8-2-1-3-9-19/h1-5,8-15H,16-18H2 |
InChI Key |
DAJNJYZFKJOENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC#CCOC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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